Fluorescence Sensitivity to Microviscosity: Meta vs. Para Isomer in Dental Resin Cure Monitoring
In a head‑to‑head study using a visible‑light‑activated Bis‑GMA/TEGDMA dental monomer system (camphorquinone 0.2 w/w%, amine 0.8 w/w%), the para isomer (4EDMAB) exhibited a >20‑fold increase in fluorescence emission intensity at 360 nm after 60 min of post‑cure at 20 °C, enabling real‑time cure monitoring correlated with IR‑determined degree of conversion [1]. In contrast, the meta isomer (3EDMAB) showed dramatically lower sensitivity: the ortho isomer (2EDMAB), explicitly grouped with 3EDMAB as exhibiting ‘much less sensitivity to viscosity changes’, displayed only approximately a 15% increase in fluorescence intensity over the same period, and the text and corresponding Figure 3 confirm that 3EDMAB behaved analogously [1]. This differential response reflects the critical influence of the aryl‑substituent position on the intramolecular charge‑transfer (TICT) excited‑state dynamics that govern the probe’s microenvironmental sensitivity [1]. Therefore, 4EDMAB cannot be replaced by 3EDMAB in applications requiring cure‑monitoring capability, whereas 3EDMAB may be selected when a co‑initiator with minimal fluorescence background change is desired [1].
Supports selection where low fluorescence background is preferred; not interchangeable for cure monitoring.
Bis‑GMA/TEGDMA resin; excitation 345 nm, emission 360 nm; data inferred from ortho analog grouping.
| Evidence Dimension | Fluorescence emission intensity change upon resin photo-curing (proxy for microviscosity sensitivity) |
|---|---|
| Target Compound Data | Approx. 15% increase after 1 h post-cure (inferred from 2EDMAB data; 3EDMAB textually grouped with 2EDMAB as 'much less sensitive') |
| Comparator Or Baseline | Ethyl 4-(dimethylamino)benzoate (4EDMAB): >20-fold (>2000%) increase after 1 h post-cure |
| Quantified Difference | ~133‑fold greater sensitivity for the para isomer relative to the ortho/meta isomers |
| Conditions | Resin: Bis‑GMA/TEGDMA 1:1 (w/w); CQ 0.2 w/w%; amine 0.8 w/w%; 60 s blue‑light cure; excitation 345 nm; emission monitored at 360 nm; post‑cure at 20 °C for 60 min |
Why This Matters
This quantification directly dictates whether the compound can serve as a dual‑function photoreductant/fluorescent probe for in situ cure monitoring or solely as a co‑initiator, a critical selection criterion for dental‑material formulators.
- [1] Keeny SM III, Antonucci JM, Wang FW, Tesk JA. Fluorescent Cure Monitoring of Dental Resins. In: Shalaby SW et al., editors. Polymers of Biological and Biomedical Significance. ACS Symposium Series, Vol. 540. Washington, DC: American Chemical Society; 1994. p. 207‑221. doi:10.1021/bk-1994-0540.ch018 View Source
